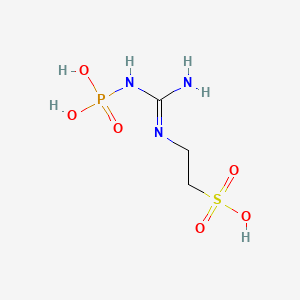
Taurocyaminphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurocyaminphosphate is an organic compound with the molecular formula C3H10N3O6PS. It is a derivative of taurocyamine, where a phospho group is attached to the nitrogen atom. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Taurocyaminphosphate typically involves the reaction of taurocyamine with phosphoric acid or its derivatives. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the phosphoramidate bond. The process can be summarized as follows:
Reactants: Taurocyamine and phosphoric acid.
Conditions: Controlled temperature and pH.
Product: This compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process ensures high yield and purity of the compound, which is essential for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
Taurocyaminphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce phosphoric acid derivatives, while reduction may yield simpler phosphoramidate compounds .
Applications De Recherche Scientifique
Taurocyaminphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems, particularly in energy metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on cellular processes and disease mechanisms.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of Taurocyaminphosphate involves its interaction with specific molecular targets and pathways. It is known to participate in energy metabolism by acting as a substrate for certain enzymes. The compound’s effects are mediated through its ability to donate or accept phosphate groups, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurocyamine: The parent compound of Taurocyaminphosphate, lacking the phospho group.
Phosphocreatine: Another phosphoramidate compound with similar energy metabolism functions.
Phosphoarginine: A related compound involved in energy storage and transfer in biological systems
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to interact with enzymes and donate phosphate groups makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
4189-99-5 |
|---|---|
Formule moléculaire |
C3H10N3O6PS |
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
2-[[amino-(phosphonoamino)methylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9) |
Clé InChI |
JOYGYOHHMWVUFM-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O |
SMILES canonique |
C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O |
Key on ui other cas no. |
4189-99-5 |
Synonymes |
phosphotaurocyamine taurocyaminphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















